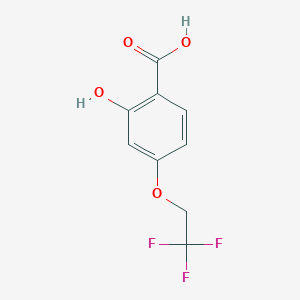![molecular formula C18H30O4 B12542018 11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid CAS No. 868364-08-3](/img/structure/B12542018.png)
11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid is a complex organic compound with the molecular formula C18H30O4 and a molecular weight of 310.428 g/mol . This compound is characterized by the presence of oxirane (epoxide) rings and a long aliphatic chain with a double bond, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid typically involves the epoxidation of unsaturated fatty acids or their derivatives. One common method is the epoxidation of 9-undecenoic acid using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective epoxidation of the double bond.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods, such as the use of hydrogen peroxide and formic acid as the epoxidizing agents. This method is advantageous due to its relatively mild reaction conditions and high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide rings can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The double bond in the aliphatic chain can be reduced to form saturated derivatives.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions to form a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of epoxide rings.
Saturated acids: Resulting from the reduction of the double bond.
Functionalized derivatives: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid involves the reactivity of its epoxide rings. These rings can interact with various molecular targets, including enzymes and nucleic acids, leading to the formation of covalent bonds and subsequent biological effects. The compound’s ability to undergo nucleophilic attack makes it a versatile agent in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Undecenoic acid: A precursor in the synthesis of 11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid.
Epoxidized fatty acids: Similar in structure but may have different chain lengths and degrees of unsaturation.
Glycerol tris(8-[3-({3-[(3-ethyloxiran-2-yl)methyl]oxiran-2-yl}methyl)oxiran-2-yl]octanoate): A compound with multiple epoxide rings and similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines a long aliphatic chain with two epoxide rings. This combination provides a balance of hydrophobic and reactive properties, making it suitable for diverse applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
868364-08-3 |
|---|---|
Formule moléculaire |
C18H30O4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
11-[3-[(3-ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-14-16(21-14)13-17-15(22-17)11-9-7-5-3-4-6-8-10-12-18(19)20/h7,9,14-17H,2-6,8,10-13H2,1H3,(H,19,20) |
Clé InChI |
YGVOVNRRWKWPDO-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(O1)CC2C(O2)CC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


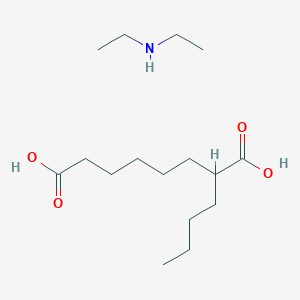
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
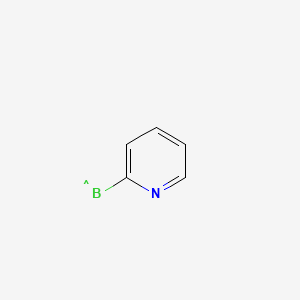
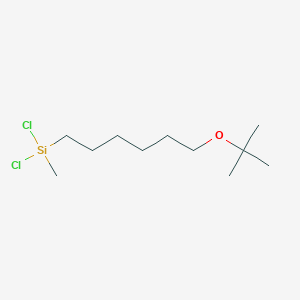
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)

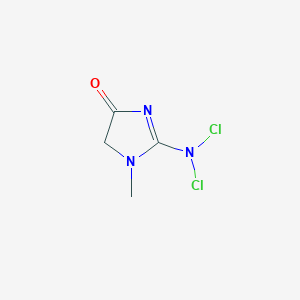
![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)
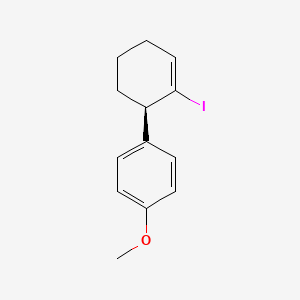

![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
